molecular formula C18H15N3O5S B6111282 N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide

Cat. No. B6111282
M. Wt: 385.4 g/mol
InChI Key: OTRWFVJWMNHJSJ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide, also known as HEN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HEN is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C17H14N2O5S.

Mechanism of Action

The mechanism of action of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and oxidative stress. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide possesses anti-inflammatory and antioxidant properties, indicating its potential as a therapeutic agent for the treatment of various diseases. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide is its strong fluorescence properties, which make it a useful tool for the development of new materials such as fluorescent dyes and sensors. However, N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide. One area of interest is in the development of new drugs based on the anti-inflammatory and antioxidant properties of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide. Another area of research is in the development of new materials such as fluorescent dyes and sensors, which could have applications in fields such as biotechnology and environmental monitoring.
Conclusion:
In conclusion, N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its strong fluorescence properties make it a promising candidate for use in the development of new materials, while its anti-inflammatory and antioxidant properties indicate its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide and to explore its potential applications in different fields.

Synthesis Methods

The synthesis of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide involves the condensation reaction between 1-hydroxy-2-naphthaldehyde and 3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization.

Scientific Research Applications

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has been studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new materials, such as fluorescent dyes and sensors. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in these applications.
Another area of research is in the field of medicine, particularly in the development of new drugs. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide has been shown to possess anti-inflammatory and antioxidant properties, indicating its potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-12(16-10-9-13-5-2-3-8-17(13)18(16)22)19-20-27(25,26)15-7-4-6-14(11-15)21(23)24/h2-11,20,22H,1H3/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRWFVJWMNHJSJ-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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